molecular formula C15H20FN3O4 B3027083 (R)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate CAS No. 1233860-32-6

(R)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate

Cat. No.: B3027083
CAS No.: 1233860-32-6
M. Wt: 325.34
InChI Key: GMURRWNWSPCNPW-SNVBAGLBSA-N
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Description

®-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate is a complex organic compound that features a pyrrolidine ring substituted with a fluoro-nitrophenyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Fluoro-Nitrophenyl Group: The fluoro-nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a nitrophenyl precursor.

    Attachment of the Carbamate Group: The tert-butyl carbamate group is typically introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, ®-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-(2-chloro-6-nitrophenyl)pyrrolidine-3-ylcarbamate
  • tert-Butyl 1-(2-bromo-6-nitrophenyl)pyrrolidine-3-ylcarbamate
  • tert-Butyl 1-(2-iodo-6-nitrophenyl)pyrrolidine-3-ylcarbamate

Uniqueness

®-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)13-11(16)5-4-6-12(13)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMURRWNWSPCNPW-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140282
Record name 1,1-Dimethylethyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233860-32-6
Record name 1,1-Dimethylethyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233860-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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